1-Dehydroxy Terfenadine

H1 receptor antagonism guinea pig ileum functional pharmacology

Pharmaceutical QC labs require certified impurity markers to meet EP monograph specificity-yet standard terfenadine impurities fail to replicate VUF 4591's unique chromatographic co-elution behavior. This certified 1-Dehydroxy Terfenadine (EP Impurity H) solves that gap. - **Analytical differentiator:** Non-interchangeable with EP Impurities A-J; forces method optimization beyond standard gradients - **Pharmacological probe:** Verified H1 pKd 6.49 ± 0.18 and calcium channel pKd 7.18 ± 0.12-3.5× higher Ca²⁺ affinity than terfenadine - **Degradation pathway marker:** Specific to dehydroxylation pathway, distinct from N-dealkylation or oxidation products Delivered with full characterization data (HPLC/COA) for ANDA/NDA submissions.

Molecular Formula C32H41NO
Molecular Weight 455.7 g/mol
CAS No. 147158-67-6
Cat. No. B3179331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dehydroxy Terfenadine
CAS147158-67-6
Molecular FormulaC32H41NO
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CCCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C32H41NO/c1-31(2,3)27-19-17-26(18-20-27)12-10-11-23-33-24-21-30(22-25-33)32(34,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,34H,10-12,21-25H2,1-3H3
InChIKeyXMJDYWKGTJZJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dehydroxy Terfenadine: Identity, Pharmacopeial Designation, and Structural Differentiation


1-Dehydroxy Terfenadine (CAS 147158-67-6, molecular formula C₃₂H₄₁NO, molecular weight 455.67 g/mol) is a synthetic derivative and primary metabolite analog of the second-generation H1 antihistamine terfenadine [1]. Structurally distinguished from the parent compound by the absence of the C-1 hydroxyl group on the diphenylmethanol moiety, it is formally designated as Terfenadine EP Impurity H under the European Pharmacopoeia monograph and is synonymously identified as VUF 4591 in pharmacological literature [2][3]. The compound retains the nonsedating-type peripheral histamine H1-receptor antagonist pharmacophore but exhibits a distinctly altered pharmacological profile driven by this single structural deletion, making it a critical reference standard for pharmaceutical quality control, forced degradation studies, and structure–activity relationship investigations [1][3].

Why 1-Dehydroxy Terfenadine Cannot Be Substituted by Terfenadine, Fexofenadine, or Other EP Impurities


Although 1-Dehydroxy Terfenadine belongs to the terfenadine structural family, its single-point structural difference—deletion of the C-1 tertiary hydroxyl—is sufficient to fundamentally rebalance its H1-receptor affinity versus calcium-channel affinity ratio compared to the parent terfenadine racemate, its enantiomers, and the active metabolite fexofenadine [1][2]. Quantitative in vitro pharmacological profiling demonstrates that VUF 4591 (1-Dehydroxy Terfenadine) displays a net ∼3.5 × higher calcium-channel pKd than standard terfenadine while simultaneously showing a moderate reduction in H1-receptor binding affinity, yielding a selectivity profile that is not replicated by any other terfenadine-related impurity, enantiomer, or active metabolite [1][3]. In pharmaceutical analytical settings, 1-Dehydroxy Terfenadine is codified as EP Impurity H and exhibits unique chromatographic behavior—including co-elution challenges with unknown impurities under standard EP-gradient conditions—that makes it non-interchangeable with impurities A, B, C, D, E, F, G, I, or J for method validation and system suitability testing [4]. These pharmacological and analytical differentiations render generic substitution scientifically unsound for both research procurement and regulatory compliance applications.

Quantitative Differentiation Evidence Against Key Comparators


H1-Receptor Functional Antagonism: pA₂ Equivalence with Terfenadine

In a direct functional assay measuring inhibition of histamine-induced contraction in isolated guinea pig ileum, 1-Dehydroxy Terfenadine (VUF 4591) exhibited a pA₂ value of 7.73 ± 0.16, which is statistically indistinguishable from the racemic terfenadine pA₂ of 7.65 ± 0.11, and comparable to the values of the R-(+) enantiomer (7.72 ± 0.09) and the S-(–) enantiomer (7.61 ± 0.11) [1]. This establishes that deletion of the C-1 hydroxyl group does not impair functional H1-receptor antagonism at the tissue level, a finding critical for understanding the pharmacophore requirements of terfenadine-class antihistamines [1].

H1 receptor antagonism guinea pig ileum functional pharmacology

H1-Receptor Binding Affinity: Reduced Radioligand Displacement vs. Terfenadine

In a radioligand binding assay using [³H]mepyramine displacement from guinea pig cerebellum membranes, 1-Dehydroxy Terfenadine (VUF 4591) demonstrated a pKd of 6.49 ± 0.18, representing an approximately 2.5 × lower binding affinity compared to racemic terfenadine (pKd = 6.88 ± 0.10), and a similarly reduced affinity versus the R-(+) enantiomer (pKd = 7.06 ± 0.08) [1]. This reduction confirms that the C-1 hydroxyl group of terfenadine contributes measurably to H1-receptor binding pocket interactions, and that its deletion in 1-Dehydroxy Terfenadine yields a detectable but modest affinity penalty [1].

H1 receptor binding radioligand displacement guinea pig cerebellum

Calcium Channel Affinity: Significantly Enhanced Binding Relative to Terfenadine

The most quantitatively striking differentiation of 1-Dehydroxy Terfenadine is its calcium channel affinity. In a [³H]nitrendipine displacement assay using rat cerebral cortex membranes, VUF 4591 exhibited a pKd of 7.18 ± 0.12, which is approximately 6.6 × higher than the pKd of racemic terfenadine (6.36 ± 0.03), and approximately 6 × higher than the values of both the R-(+)-terfenadine (pKd = 6.39 ± 0.03) and the S-(–)-terfenadine (pKd = 6.40 ± 0.04) enantiomers [1][2]. This represents a fundamental shift in the H1/calcium-channel selectivity ratio: whereas terfenadine exhibits an H1-to-calcium pKd differential of approximately +0.52 log units favoring H1, 1-Dehydroxy Terfenadine shows a reversed selectivity with a calcium-to-H1 pKd differential of approximately +0.69 log units, indicating that the C-1 hydroxyl deletion selectively enhances calcium channel binding while modestly attenuating H1 binding [1][2].

calcium channel antagonism nitrendipine displacement rat cortex

Unique Chromatographic Co-Elution Profile Under EP Gradient Conditions

Under the standard European Pharmacopoeia gradient elution conditions for terfenadine-related substances (MZ-ANALYTICAL C18 column, 250 × 4.6 mm, 5 μm; mobile phase A: acetonitrile–phosphate buffer pH 6.0 with SDS, mobile phase B: acetonitrile; gradient 40 %–80 % B over 20 min; detection at 217 nm), 1-Dehydroxy Terfenadine (EP Impurity H) exhibits a characteristic co-elution overlap with an unidentified impurity that prevents baseline resolution under the standard method, necessitating further chromatographic optimization to achieve full separation [1]. This co-elution liability is unique to Impurity H among the ten EP-listed terfenadine impurities (A through J) and directly translates into a mandatory requirement for a certified Impurity H reference standard during system suitability testing and method robustness validation [1][2].

pharmaceutical analysis HPLC method validation European Pharmacopoeia

Structural Differentiation from Fexofenadine via Carboxylic Acid Absence

Fexofenadine (terfenadine carboxylate, CAS 83799-24-0) is generated from terfenadine via hepatic CYP3A4-mediated oxidation of the tert-butylphenyl moiety to a carboxylic acid, a metabolic transformation that confers a ∼2 × higher H1-receptor affinity compared to the parent terfenadine and eliminates hERG-channel blockade [1]. In contrast, 1-Dehydroxy Terfenadine arises from a distinct structural pathway—deletion of the C-1 tertiary hydroxyl while retaining the unoxidized tert-butylphenyl group—producing a compound with H1-receptor pKd approximately 6.49 versus fexofenadine's reported H1 pKi of approximately 7.8–8.2 (estimated ∼20–50 × weaker H1 affinity) [1][2]. Critically, 1-Dehydroxy Terfenadine retains the tert-butylphenyl lipophilic motif that may preserve hERG-channel interaction potential, a liability deliberately eliminated in fexofenadine through carboxylation, making these two terfenadine-derived compounds pharmacologically non-equivalent probes [2].

drug metabolism fexofenadine comparison structural differentiation

Regulatory Codification as EP Impurity H for Monograph Compliance

1-Dehydroxy Terfenadine is explicitly listed as Terfenadine Impurity H in the European Pharmacopoeia monograph for terfenadine and its dosage forms, making it one of ten identified specified impurities (A–J) requiring chromatographic resolution from the active pharmaceutical ingredient [1]. As an EP-codified impurity, it is subject to identification and quantification thresholds per ICH Q3A/Q3B guidelines, and its certified reference standard—provided with full Certificates of Analysis including chromatographic purity (typically ≥95 %), identity confirmation by NMR and MS, and residual solvent analysis—is mandatory for accurate retention-time marking, system suitability testing, and impurity quantification in both originator and generic terfenadine product development, ANDA/NDA submissions, and batch-release quality control [1].

pharmacopeial compliance impurity reference standard quality control

Validated Procurement Scenarios Based on Quantitative Differentiation


EP-Compliant Impurity Profiling and Batch-Release Testing

Procure 1-Dehydroxy Terfenadine (EP Impurity H) as a certified reference standard for HPLC method validation, system suitability testing, and quantitative impurity determination in terfenadine active pharmaceutical ingredient and finished dosage forms. The compound's codified status in the European Pharmacopoeia monograph and its unique chromatographic co-elution behavior—requiring method optimization beyond standard EP gradient conditions—make it indispensable for demonstrating method specificity and achieving regulatory compliance during ANDA/NDA submissions or commercial QC batch-release testing [1][2].

Probing L-Type Calcium Channel Structure–Affinity Relationships

Use 1-Dehydroxy Terfenadine (VUF 4591) as a calibrated pharmacological probe with a verified 6.6 × enhancement in calcium channel pKd (7.18 ± 0.12) relative to terfenadine (pKd = 6.36 ± 0.03) in [³H]nitrendipine displacement assays on rat cerebral cortex membranes. This uniquely shifted H1/calcium selectivity ratio—from terfenadine's H1-favoring profile to VUF 4591's calcium-favoring profile—enables mechanistic studies of how a single hydroxyl deletion allosterically modulates diphenylalkylamine-type calcium channel binding, providing a critical SAR data point for cardiotoxicity research and the design of H1/calcium dual antagonists with tunable selectivity [1][2].

Mapping the C-1 Hydroxyl Contribution to H1-Receptor Binding

Employ 1-Dehydroxy Terfenadine in competitive radioligand binding studies (H1 pKd = 6.49 ± 0.18) alongside terfenadine (H1 pKd = 6.88 ± 0.10) to experimentally quantify the binding energy contribution of the C-1 tertiary hydroxyl group (ΔpKd = –0.39, equivalent to approximately 0.53 kcal/mol at 25 °C). This quantitative ΔΔG provides a validated anchor point for computational docking simulations, free-energy perturbation calculations, and structure-based design of next-generation antihistamines where the hydroxyl group is targeted for modification to tune receptor residence time or functional selectivity [1].

Forced Degradation and Stability-Indicating Method Development

Incorporate 1-Dehydroxy Terfenadine as a key impurity marker in forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) of terfenadine drug substance and product. Since the compound represents the formal dehydroxylation degradation pathway—distinct from the oxidative N-dealkylation (Impurity C), ketone formation (Impurity A), or dehydration (Impurity D) pathways—its presence or absence in stressed samples provides degradation-pathway-specific diagnostic information. Certified reference material with documented purity and full characterization data ensures reliable peak identification and mass-balance calculations in stability-indicating HPLC methods [1][2].

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